molecular formula C7H4ClFO2 B2502932 4-Chloro-3-fluoro-2-hydroxybenzaldehyde CAS No. 1427431-22-8

4-Chloro-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2502932
CAS No.: 1427431-22-8
M. Wt: 174.56
InChI Key: ZFUQUXFPLCOSKH-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol . It is a derivative of benzaldehyde, featuring chloro, fluoro, and hydroxy substituents on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrogen bromide (HBr) at elevated temperatures. The reaction mixture is then diluted with water and extracted with dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 4-Chloro-3-fluoro-2-hydroxybenzoic acid.

    Reduction: 4-Chloro-3-fluoro-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and inhibition.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the chloro substituent.

    4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.

    3-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.

Uniqueness

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-chloro-3-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQUXFPLCOSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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